molecular formula C23H19N5O3S B11688336 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11688336
M. Wt: 445.5 g/mol
InChI Key: HKXNPIWJOGALNM-ZVHZXABRSA-N
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Description

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding benzaldehyde derivative. This intermediate is further reacted with hydrazine derivatives under reflux conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting their function. The nitrophenyl group may also contribute to the compound’s biological activity by undergoing redox reactions within cells. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both the benzimidazole and nitrophenyl moieties provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19N5O3S

Molecular Weight

445.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H19N5O3S/c29-22(26-24-14-18-9-6-10-19(13-18)28(30)31)16-32-23-25-20-11-4-5-12-21(20)27(23)15-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,26,29)/b24-14+

InChI Key

HKXNPIWJOGALNM-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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